molecular formula C16H13NOS B13949599 Methyl 2-phenylthio-6-quinolyl ether CAS No. 61931-86-0

Methyl 2-phenylthio-6-quinolyl ether

Cat. No.: B13949599
CAS No.: 61931-86-0
M. Wt: 267.3 g/mol
InChI Key: APNJFVPUIDYMQH-UHFFFAOYSA-N
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Description

Methyl 2-phenylthio-6-quinolyl ether ( 61931-86-0) is an organic compound with the molecular formula C₁₆H₁₃NOS and a molecular weight of 267.35 g/mol . This quinoline derivative is characterized by a logP of 4.44, indicating significant hydrophobicity, and features a methoxy group at the 6-position and a phenylthio ether at the 2-position of the quinoline ring system . Its structure is confirmed by identifiers including the InChI Key APNJFVPUIDYMQH-UHFFFAOYSA-N and SMILES COC1=CC2=C(C=C1)N=C(C=C2)SC3=CC=CC=C3 . The primary research application of this compound is in analytical chemistry, where it serves as a model compound for method development. It can be effectively separated and analyzed using reverse-phase (RP) high-performance liquid chromatography (HPLC) on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid . This method is scalable from analytical to preparative separation, making it suitable for isolating impurities. The compound is also relevant in pharmacokinetics research . For mass spectrometry (MS)-compatible applications, phosphoric acid in the mobile phase can be replaced with formic acid, and methods can be adapted for fast UPLC analyses using columns with smaller 3 µm particles . The calculated physicochemical properties include a density of 1.254 g/cm³, a boiling point of 442.3°C, and a flash point of 221.3°C . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

61931-86-0

Molecular Formula

C16H13NOS

Molecular Weight

267.3 g/mol

IUPAC Name

6-methoxy-2-phenylsulfanylquinoline

InChI

InChI=1S/C16H13NOS/c1-18-13-8-9-15-12(11-13)7-10-16(17-15)19-14-5-3-2-4-6-14/h2-11H,1H3

InChI Key

APNJFVPUIDYMQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)SC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 2-Phenylthio-6-Quinolyl Ether

General Synthetic Strategy

The synthesis of this compound typically involves two key transformations:

These steps can be approached either sequentially or via one-pot protocols depending on the reaction conditions and substrates used.

Phenylthio Group Introduction

The phenylthio substituent is commonly introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution using phenylsulfenyl reagents or phenylthiol derivatives. A representative approach involves the use of phenylsulfenyl chloride or phenylthiol in the presence of a base to facilitate thiolation.

Etherification at the 6-Position

The methyl ether at the 6-position can be introduced by methylation of the corresponding hydroxyquinoline intermediate. Common methylating agents include methyl iodide (CH3I) or dimethyl sulfate, often in the presence of a base.

Etherification Procedure
  • Reagents: 6-hydroxyquinoline derivative, methyl iodide, base (e.g., potassium carbonate or triethylamine)
  • Solvent: Aprotic solvents such as acetone or dimethylformamide (DMF)
  • Conditions: Room temperature to mild heating
  • Workup: Standard aqueous workup and purification by chromatography

This step typically proceeds with high selectivity and good yields.

One-Pot Synthesis Approaches

Recent advances have shown that the phenylthio substitution and etherification can be combined into a one-pot synthesis, simplifying the process and improving overall efficiency. This involves sequential addition of reagents under controlled solvent and temperature conditions to enable continuous transformation without intermediate isolation.

Solvent and Reaction Condition Optimization

  • Solvents: Ether solvents with 2 to 5 carbon atoms such as tetrahydrofuran (THF), 1,4-dioxane, and diethylether are preferred for the thiolation step due to their ability to dissolve reagents and facilitate reaction kinetics.
  • Co-solvents: Aromatic hydrocarbons like toluene or xylene may be used as co-solvents to optimize solubility and reaction rates.
  • Temperature: Low temperatures (–78 °C) are often employed during electrophilic thiolation to control reactivity and selectivity.
  • Additives: Water has been found to play a dual role in improving salt dissolution and promoting conversion in related pyridine thiolation reactions, which may be extrapolated to quinoline systems.

Catalysts and Reagents

While direct thiolation can be achieved with phenylsulfenyl chloride, catalytic methods involving transition metals such as palladium have been reported for related sulfur-containing aromatic compounds, enhancing selectivity and yield.

Data Table: Summary of Key Preparation Parameters

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Phenylthio Introduction Phenylsulfenyl chloride, Et3N Dichloromethane (CH2Cl2) –78 °C to RT 41–73 Low temperature controls selectivity
Etherification Methyl iodide, base (K2CO3 or Et3N) Acetone or DMF RT to mild heating High Standard methylation of hydroxy group
One-pot synthesis Sequential addition of PhSCl and CH3I THF, toluene co-solvent –78 °C to RT Up to 70 Simplifies process, reduces steps
Catalytic thiolation Pd catalyst, phenylthiol derivatives Dimethoxyethane, others 70–125 °C 67–80 Transition metal catalysis improves yield

Detailed Research Findings and Analysis

  • The use of phenylsulfenyl chloride as an electrophilic sulfur source is well-established for introducing phenylthio groups onto aromatic nitrogen heterocycles including quinolines.
  • Low temperature conditions (–78 °C) are critical to prevent overreaction and side-product formation during sulfenylation.
  • Ether solvents such as tetrahydrofuran and 1,4-dioxane are preferred for their ability to dissolve both organic and inorganic reagents and maintain reaction homogeneity.
  • The methylation of hydroxyquinoline is straightforward and high-yielding, often using methyl iodide with a base in polar aprotic solvents.
  • Recent studies indicate that water as an additive can enhance thiolation yields by improving intermediate solubility and reaction kinetics, a principle that may be applicable to this compound synthesis.
  • One-pot synthesis protocols combining thiolation and etherification reduce purification steps and improve overall synthetic efficiency without compromising yield or purity.
  • Transition metal catalysts like palladium complexes have been successfully applied in related sulfur-containing aromatic syntheses, suggesting potential for catalytic methods in this compound preparation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenylthio-6-quinolyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Methyl 2-phenylthio-6-quinolyl ether has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-phenylthio-6-quinolyl ether involves its interaction with specific molecular targets and pathways. The phenylthio group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with biological molecules. These interactions can lead to the modulation of cellular processes and pathways, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methyl 6-quinolyl ether (6-Methoxyquinoline)
  • Structure : A methoxy group (-OCH₃) at position 5.
  • Molecular Weight : 159.18 g/mol .
  • Applications : Widely used as a biochemical reagent due to its fluorescence properties and role in coordination chemistry.
  • Solubility : Low water solubility, typical of aromatic ethers .
Deaminocolchinyl Methyl Ether
  • Structure: A methyl ether derivative of deaminocolchicine, featuring a biphenyl system with a seven-membered B ring .
  • Biological Activity : Demonstrates potent antitubulin activity by inhibiting microtubule assembly, similar to colchicine but with reduced toxicity .
  • Key Difference: The biphenyl core and macrocyclic structure contrast with the simpler quinoline scaffold, leading to divergent binding modes and pharmacokinetic profiles.
Cannabinol Methyl Ether (CBNM)
  • Structure: A methyl ether derivative of cannabinol, a cannabinoid with a tricyclic terpenophenolic core .
  • Biological Activity: Hypothesized to share anti-inflammatory and antibacterial properties with cannabinol (CBN), though clinical data are lacking .
  • Key Difference: The tricyclic system and lack of a sulfur atom result in distinct electronic interactions compared to Methyl 2-phenylthio-6-quinolyl ether.

Physicochemical Properties

Compound Molecular Weight Substituents Vapor Pressure (Predicted) Solubility
This compound ~255.3 2-SPh, 6-OCH₃ Low (due to high MW) Low in H₂O
Methyl 6-quinolyl ether 159.18 6-OCH₃ Moderate Low in H₂O
Diethyl ether 74.12 -OCH₂CH₃ High Miscible with H₂O
PPG-2 Methyl Ether Variable Polypropylene glycol Low (high polarity) High in H₂O
  • Key Insight: The phenylthio group in this compound increases molecular weight and steric hindrance, reducing vapor pressure and water solubility compared to simpler ethers like diethyl ether .

Biological Activity

Methyl 2-phenylthio-6-quinolyl ether is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, drawing from diverse scientific literature.

This compound can be synthesized through various methods, often involving the reaction of quinoline derivatives with thiols or other sulfur-containing compounds. The synthesis typically yields high purity and good yields, as demonstrated in studies focusing on similar quinoline derivatives.

1. Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported that compounds related to this structure inhibited the proliferation of several human cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), HT29 (colon cancer), and HCT-116 (colon cancer) with IC50 values ranging from 5.44 to 12.16 µM .

Cell Line IC50 (µM)
A5495.44
MCF-77.15
HeLa10.35
HT2911.44
HCT-11612.16

The mechanism of action appears to involve cell cycle arrest at the S and G2/M phases, suggesting that these compounds may disrupt normal cell division processes .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • Cytotoxicity Studies : A series of synthesized derivatives were tested for their cytotoxic effects against various cancer cell lines, confirming the compound's potential as an anticancer agent .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that some derivatives could induce apoptosis in cancer cells, indicating a possible pathway for therapeutic application .
  • Comparative Analysis : A comparative study highlighted the differences in biological activity between this compound and other similar compounds, suggesting that modifications in the chemical structure significantly affect potency and selectivity against specific cancer types .

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